molecular formula C9H14ClN B1356241 N,2,6-Trimethylaniline hydrochloride CAS No. 70522-62-2

N,2,6-Trimethylaniline hydrochloride

Cat. No. B1356241
CAS RN: 70522-62-2
M. Wt: 171.67 g/mol
InChI Key: GIWCHKXBXYCETK-UHFFFAOYSA-N
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Description

“N,2,6-Trimethylaniline hydrochloride” is a chemical compound with the formula C9H14ClN . It is used in laboratory chemicals and in the synthesis of substances . It is also a precursor to dyes .


Physical And Chemical Properties Analysis

“N,2,6-Trimethylaniline hydrochloride” has a molecular weight of 171.67 . The physical and chemical properties of this compound are not explicitly provided in the search results.

Scientific Research Applications

DNA Damage Evaluation

N,2,6-Trimethylaniline hydrochloride's derivatives, such as 2,4,6-trimethylaniline, have been studied for their DNA-damaging effects. A study by Przybojewska demonstrated that 2,4,6-trimethylaniline can cause DNA damage in the bone marrow cells of mice, indicating its genotoxic and potentially carcinogenic properties (Przybojewska, 1997).

Reductive Deamination Research

Research involving derivatives of N,2,6-Trimethylaniline has been conducted to study their chemical reactions, such as the unusual reductive deamination of 2,6-Dibromo-3,4,5-trimethylaniline by alkyl nitrites in N,N-Dimethylformamide. This study by Suzuki et al. contributes to the understanding of organic chemical reactions involving aniline derivatives (Suzuki, Mishina, & Hanafusa, 1978).

Structural Studies

The structural aspects of N,2,6-Trimethylaniline hydrochloride and its derivatives have been explored in studies like the one by Tenon et al., which investigated the dimorphism of N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline. This research contributes to understanding the molecular structure and behavior of these compounds (Tenon, Kodjo, Carles, & Aycard, 1999).

Biochemical Studies

Biochemical studies have looked at compounds such as Trimethylamine N-oxide (TMAO), derived from N,2,6-Trimethylaniline hydrochloride, focusing on its role in biological systems. Ufnal et al.'s study highlights TMAO's involvement in cardiovascular diseases and its biological functions across various organisms (Ufnal, Żądło, & Ostaszewski, 2015).

Thermolysis Studies

Research into the thermal properties of N,2,6-Trimethylaniline hydrochloride derivatives, such as the thermolysis of its nitrate and perchlorate salts, provides insights into their thermal behavior and potential applications. Kapoor et al. studied the thermal decomposition and proposed possible pathways of thermolysis for these compounds (Kapoor, Kapoor, Singh, Singh, & Goel, 2010).

Extraction and Quantification Techniques

Research has also been conducted on techniques for extracting and quantifying derivatives of N,2,6-Trimethylaniline hydrochloride, like the study by Lokhande et al. on the liquid-liquid extraction of palladium(II) with N-n-octylaniline (Lokhande, Anuse, & Chavan, 1998)

Safety And Hazards

“N,2,6-Trimethylaniline hydrochloride” is classified as having acute toxicity, both oral (Category 4) and dermal (Category 4), and inhalation (Category 1). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It is harmful if swallowed or in contact with skin, and fatal if inhaled .

properties

IUPAC Name

N,2,6-trimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWCHKXBXYCETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589520
Record name N,2,6-Trimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,6-Trimethylaniline hydrochloride

CAS RN

70522-62-2
Record name N,2,6-Trimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 125.6 g. of 2,6-dimethylformanilide in 1100 ml. of dry tetrahydrofuran is cooled to 0° C. in ice-methanol. To this with constant stirring is added dropwise over a period of 3 hours 1125 ml. of 0.96 M BH3 in tetrahydrofuran. This is then allowed to warm gradually to room temperature and then heated slowly to reflux. Refluxing is maintained for 6 hours and then stirred at room temperature another 15 hours. The reaction mixture is then cooled in ice and acidified with 425 ml. of 6 N HCl. A white solid forms. The mixture is evaporated in vacuo and the water-solid slurry dissolved into 2 l. of water. The solution is made strongly alkaline (with cooling) with 50% NaOH and then extracted twice with ether (2 l.) The ether is then washed three times with 100 ml. portions of water and twice with 100 ml. portions of saturated sodium chloride solution. The ether is then dried over sodium sulfate, filtered, acidified with ethereal HCl while cooling. The white solid which forms is filtered, washed with ether and sucked dry. This is recrystallized from isopropanol:methanol to give N,2,6-trimethylaniline hydrochloride (m.p. 255-257 dec.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Schrader, AL Schroll, G Barany - The Journal of Organic …, 2011 - ACS Publications
The title compound classes, (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, have been implicated previously as unstable, albeit trappable, intermediates in …
Number of citations: 10 pubs.acs.org

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